molecular formula C12H16N2O3 B11803228 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid

6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B11803228
M. Wt: 236.27 g/mol
InChI Key: OTNPMGFTUUWLBT-UHFFFAOYSA-N
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Description

6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentylmethoxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of Substituents: The cyclopentylmethoxy group can be introduced via an etherification reaction using cyclopentylmethanol and an appropriate leaving group. The methyl group can be introduced through alkylation reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, including binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine-4-carboxylic acid: Lacks the cyclopentylmethoxy group, which may affect its biological activity and chemical reactivity.

    6-Methoxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group, which could influence its solubility and interaction with biological targets.

    6-(Cyclopentylmethoxy)-pyrimidine-4-carboxylic acid: Lacks the methyl group at the 2-position, which may alter its chemical properties and reactivity.

Uniqueness

6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid is unique due to the specific combination of substituents on the pyrimidine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

6-(cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O3/c1-8-13-10(12(15)16)6-11(14-8)17-7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,15,16)

InChI Key

OTNPMGFTUUWLBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OCC2CCCC2)C(=O)O

Origin of Product

United States

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